Runx-IN-1 -

Runx-IN-1

Catalog Number: EVT-12509239
CAS Number:
Molecular Formula: C71H88Cl2N24O11
Molecular Weight: 1524.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Runx-IN-1 involves several key steps that utilize organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further reactions.
  2. Reactions: Key reactions may include:
    • Amination: Introducing amine groups to enhance binding affinity.
    • Alkylation: Modifying side chains to improve pharmacokinetic properties.
    • Cyclization: Forming cyclic structures that contribute to the compound's biological activity.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and efficacy.

Technical details regarding specific reaction conditions (temperature, solvents used, reaction times) are often proprietary or detailed in specific research publications.

Molecular Structure Analysis

The molecular structure of Runx-IN-1 is characterized by its unique arrangement of atoms that facilitate interaction with the Runx transcription factors.

  • Chemical Formula: The exact chemical formula varies based on the specific synthetic route but typically includes various carbon, hydrogen, nitrogen, and oxygen atoms.
  • Structural Features:
    • A central core that interacts with the DNA-binding domain of Runx proteins.
    • Functional groups designed to enhance solubility and bioavailability.

Data from X-ray crystallography or NMR spectroscopy may provide insights into the three-dimensional structure of Runx-IN-1, elucidating how it binds to its target proteins.

Chemical Reactions Analysis

Runx-IN-1 undergoes various chemical reactions when interacting with biological systems:

  1. Binding Reactions: The primary reaction involves binding to the Runx transcription factor complex, inhibiting its ability to regulate target gene expression.
  2. Metabolism: In vivo studies indicate that Runx-IN-1 may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could also exhibit biological activity.
  3. Stability Studies: Chemical stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

These reactions are essential for understanding how Runx-IN-1 can be effectively utilized in therapeutic contexts.

Mechanism of Action

The mechanism of action for Runx-IN-1 primarily involves:

  1. Inhibition of Transcriptional Activity: By binding to the Runx proteins, Runx-IN-1 prevents their interaction with DNA and other co-factors necessary for transcriptional activation.
  2. Alteration of Gene Expression Profiles: This inhibition leads to downregulation of genes associated with cell proliferation and survival pathways in cancer cells.
  3. Induction of Apoptosis: In certain cancer cell lines, treatment with Runx-IN-1 has been shown to induce apoptotic pathways, contributing to reduced tumor growth.

Data from gene expression analyses demonstrate significant changes in target gene expression profiles upon treatment with Runx-IN-1.

Physical and Chemical Properties Analysis

Runx-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited water solubility.
  • Stability: Stable under ambient conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: The molecular weight is typically in the range of 300–500 g/mol, conducive for cellular uptake.

These properties are critical for its formulation into drug delivery systems.

Applications

Runx-IN-1 has several scientific applications:

  1. Cancer Research: It is primarily investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor growth by targeting transcriptional regulators involved in oncogenesis.
  2. Gene Regulation Studies: Researchers utilize Runx-IN-1 to study the role of Runx proteins in various biological processes and diseases beyond cancer, including developmental biology and stem cell differentiation.
  3. Therapeutic Development: The compound serves as a lead structure for developing new therapeutics aimed at diseases where aberrant Runx activity is implicated.

Properties

Product Name

Runx-IN-1

IUPAC Name

4-[3-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]propanoylamino]-N-[5-[[2-[[2-[[4-[[5-[[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-4-oxobutyl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide

Molecular Formula

C71H88Cl2N24O11

Molecular Weight

1524.5 g/mol

InChI

InChI=1S/C71H88Cl2N24O11/c1-88(2)27-13-25-75-64(101)50-31-45(36-89(50)3)78-66(103)52-33-47(38-91(52)5)80-67(104)53-32-46(37-92(53)6)79-65(102)51-30-44(35-90(51)4)77-59(99)16-12-24-76-69(106)61-84-57(42-94(61)8)87-71(108)63-85-56(41-96(63)10)86-68(105)54-34-48(39-93(54)7)81-70(107)62-83-55(40-95(62)9)82-60(100)21-26-74-58(98)15-11-14-43-17-19-49(20-18-43)97(28-22-72)29-23-73/h17-20,30-42H,11-16,21-29H2,1-10H3,(H,74,98)(H,75,101)(H,76,106)(H,77,99)(H,78,103)(H,79,102)(H,80,104)(H,81,107)(H,82,100)(H,86,105)(H,87,108)

InChI Key

KEMUNUGWVPYFER-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC(=O)CCCNC(=O)C5=NC(=CN5C)NC(=O)C6=NC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)C8=NC(=CN8C)NC(=O)CCNC(=O)CCCC9=CC=C(C=C9)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.